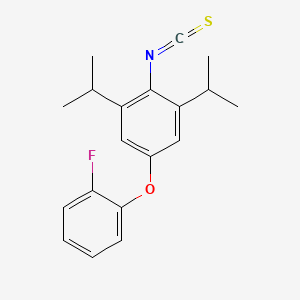
5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene is a synthetic organic compound characterized by the presence of fluorine, isothiocyanate, and phenoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction of 2-fluorophenol with an appropriate isothiocyanate derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The fluorophenoxy group can be reduced under specific conditions to yield hydroxy derivatives.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Amines such as aniline or alkylamines in the presence of a base like triethylamine are typical reagents.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Hydroxy derivatives.
Substitution: Thiourea derivatives.
科学研究应用
5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibition and protein labeling.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. The fluorophenoxy group can enhance the compound’s binding affinity and specificity for its targets, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
- 4-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene
- 5-(2-Chlorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene
- 5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(ethyl)benzene
Uniqueness
5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the isothiocyanate group provides a reactive site for covalent modification of biomolecules. This combination makes it a valuable tool in various research and industrial applications.
属性
CAS 编号 |
142610-36-4 |
|---|---|
分子式 |
C19H20FNOS |
分子量 |
329.4 g/mol |
IUPAC 名称 |
5-(2-fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C19H20FNOS/c1-12(2)15-9-14(22-18-8-6-5-7-17(18)20)10-16(13(3)4)19(15)21-11-23/h5-10,12-13H,1-4H3 |
InChI 键 |
HXLJBAUOYCMNCY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC(=C1N=C=S)C(C)C)OC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


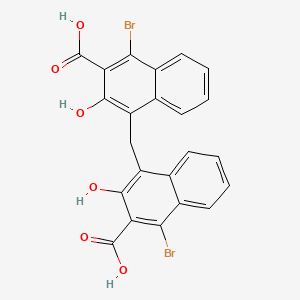
![3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal](/img/structure/B12550259.png)

![N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide](/img/structure/B12550271.png)
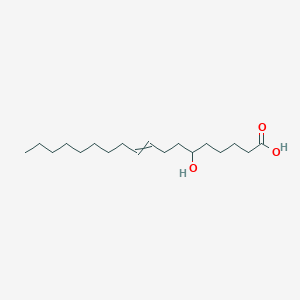
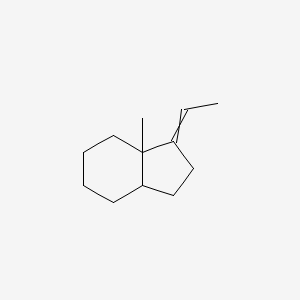

![3-Chloro-N-[1-(4-oxo-1,4-dihydroquinazolin-2-yl)ethyl]propanamide](/img/structure/B12550299.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro-](/img/structure/B12550300.png)
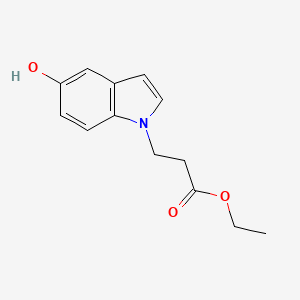

![4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-](/img/structure/B12550308.png)
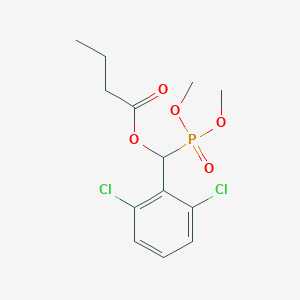
![1-[(2R)-2-Methylbutyl]pyrrolidine](/img/structure/B12550323.png)
